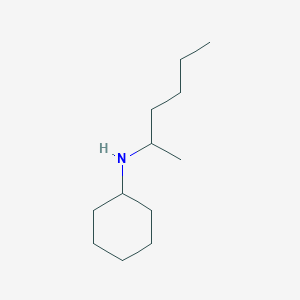

N-(hexan-2-yl)cyclohexanamine

説明

N-(hexan-2-yl)cyclohexanamine is a secondary aliphatic amine composed of a cyclohexyl group bonded to a hexan-2-yl substituent via a nitrogen atom. Enzymatic synthesis pathways, such as amine transaminase/acyl transferase cascades, may be employed for its enantioselective production, though challenges in catalytic efficiency and enantioselectivity are noted in similar systems .

特性

分子式 |

C12H25N |

|---|---|

分子量 |

183.33 g/mol |

IUPAC名 |

N-hexan-2-ylcyclohexanamine |

InChI |

InChI=1S/C12H25N/c1-3-4-8-11(2)13-12-9-6-5-7-10-12/h11-13H,3-10H2,1-2H3 |

InChIキー |

DHPVQTBAQMCDRA-UHFFFAOYSA-N |

正規SMILES |

CCCCC(C)NC1CCCCC1 |

製品の起源 |

United States |

類似化合物との比較

Structural Features and Substituent Effects

The following table compares N-(hexan-2-yl)cyclohexanamine with structurally related cyclohexanamine derivatives:

Key Observations :

- Polarity : Compounds with polar groups (e.g., methoxy, tetrazole) exhibit higher solubility in polar solvents compared to the aliphatic hexan-2-yl derivative.

- Reactivity : Propargyl-substituted analogs (e.g., N-(1-Methylprop-2-yn-1-yl)cyclohexanamine) are more reactive due to the presence of a triple bond, whereas hexan-2-yl derivatives are chemically stable under standard conditions .

Key Observations :

- Enzymatic Challenges : The low enantioselectivity (56% ee) and activity of MsAcT in synthesizing hexan-2-yl derivatives highlight limitations in biocatalytic approaches for chiral amines .

- Purification : Silica gel chromatography and distillation are standard for aliphatic derivatives, while enzymatic products may require specialized separation techniques.

Physicochemical Properties

Physical and spectral properties of selected compounds:

Key Observations :

- NMR Signatures : Aromatic protons (e.g., pyridine at δ 8.2) and polar groups (e.g., methoxy at δ 3.3) provide distinct spectral markers absent in the hexan-2-yl analog.

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。